3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-methylthiophenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the methylthiophenyl group can form specific interactions with sulfur-containing amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: An organic compound with a phenyl ring attached to an isocyanate group.
Phenoxy herbicides: Compounds that share the phenoxyacetic acid structure and are used as herbicides.
Uniqueness
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether is unique due to its combination of phenoxybenzyl and methylthiophenyl groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80843-76-1 |
---|---|
Molecular Formula |
C24H26O2S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[[2-methyl-2-(4-methylsulfanylphenyl)propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C24H26O2S/c1-24(2,20-12-14-23(27-3)15-13-20)18-25-17-19-8-7-11-22(16-19)26-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3 |
InChI Key |
KUZYHYFRTSEIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.